molecular formula C21H19NO4 B2516249 8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-66-2

8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2516249
CAS No.: 325802-66-2
M. Wt: 349.386
InChI Key: RGUHFLDAWIFKDY-UHFFFAOYSA-N
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Description

8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.386. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Rapid Synthesis and Structural Insights : The synthesis of 4-oxo-4H-chromene derivatives, closely related to the compound , involves efficient synthetic methods, demonstrating the compound's importance as an intermediate in producing biologically active molecules. The structural analysis through NMR and other spectroscopic techniques highlights its chemical properties and potential as a synthetic building block in various chemical reactions (Zhu et al., 2014).

Biological Activities

Antitumor and PI3K Inhibition : Analogues of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K), with significant antiproliferative activities against various tumor cell lines. These findings highlight the compound's relevance in cancer research, particularly in designing new antitumor agents (Yin et al., 2013).

Antibacterial and Antioxidant Properties : Studies have shown that derivatives of 4H-chromene-3-carboxamide exhibit promising antibacterial and antioxidant activities. Such compounds were synthesized under solvent-free conditions, underscoring their potential in developing new antibacterial agents and antioxidants (Chitreddy & Shanmugam, 2017).

Material Science and Chemosensing

Polymer Synthesis and Functionalization : The incorporation of chromene derivatives into polyamides has been explored, resulting in polymers with photosensitive coumarin pendent groups. These polymers exhibit good thermal properties and potential for applications in material science, including the development of responsive materials and coatings (Nechifor, 2009).

Selective Chemosensors : Chromene-based compounds have been developed as highly selective chemosensors for detecting ions like Cu2+ and H2PO4−. The unique "on-off-on" fluorescence response of these sensors highlights their potential in environmental monitoring and analytical chemistry applications (Meng et al., 2018).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-6-14-7-5-8-15-13-18(21(24)26-19(14)15)20(23)22-16-9-11-17(12-10-16)25-4-2/h3,5,7-13H,1,4,6H2,2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUHFLDAWIFKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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